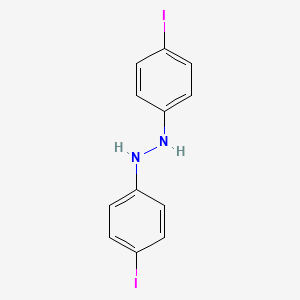
1,2-Bis(4-iodophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-iodophenyl)hydrazine is an organic compound characterized by the presence of two iodine atoms attached to phenyl rings, which are connected by a hydrazine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-iodophenyl)hydrazine can be synthesized through a multi-step process involving the iodination of phenylhydrazine derivatives. One common method involves the reaction of 4-iodoaniline with hydrazine hydrate under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-iodophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazine derivatives.
Scientific Research Applications
1,2-Bis(4-iodophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of azo compounds and other derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-iodophenyl)hydrazine involves its ability to undergo various chemical transformations. The hydrazine linkage and iodine atoms play crucial roles in its reactivity, allowing it to participate in oxidation, reduction, and substitution reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it versatile in various applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-chlorophenyl)hydrazine: Similar structure but with chlorine atoms instead of iodine.
1,2-Bis(4-bromophenyl)hydrazine: Contains bromine atoms instead of iodine.
1,2-Bis(4-fluorophenyl)hydrazine: Fluorine atoms replace the iodine atoms.
Uniqueness
1,2-Bis(4-iodophenyl)hydrazine is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its chlorinated, brominated, or fluorinated analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic applications and reactions.
Properties
Molecular Formula |
C12H10I2N2 |
|---|---|
Molecular Weight |
436.03 g/mol |
IUPAC Name |
1,2-bis(4-iodophenyl)hydrazine |
InChI |
InChI=1S/C12H10I2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H |
InChI Key |
SPNRRAJCRLKEQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NNC2=CC=C(C=C2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


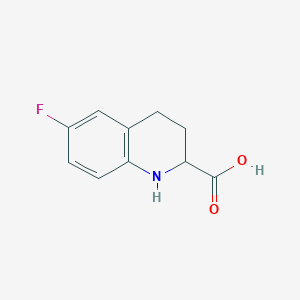
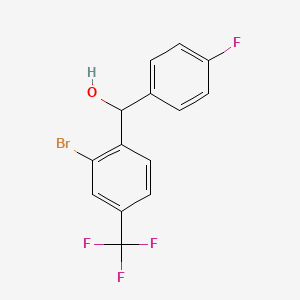
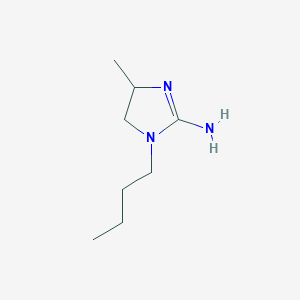
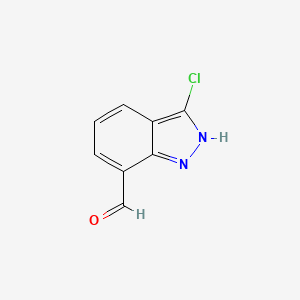
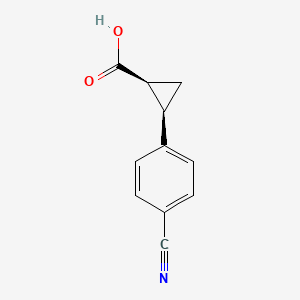
![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)
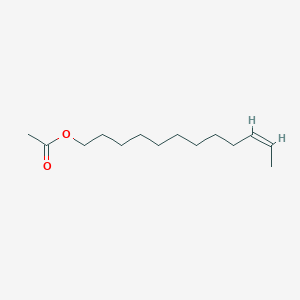
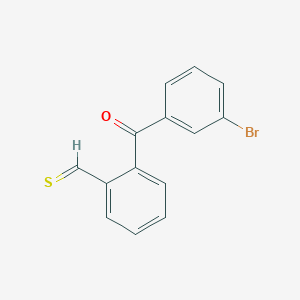
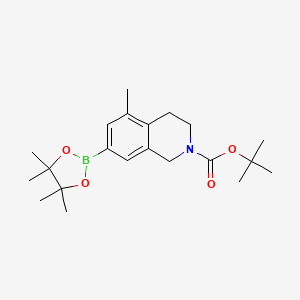
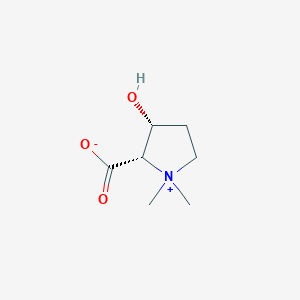

![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B15200048.png)

